Dabigatran D4 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabigatran D4 hydrochloride is deuterium labeled Dabigatran, which is a reversible and selective, direct thrombin inhibitor (DTI) with Ki value of 4.5 nM.
Applications De Recherche Scientifique
In Vitro and Ex Vivo Anticoagulant Activity
Dabigatran is a direct thrombin inhibitor (DTI) with significant potential in anticoagulant therapy. It inhibits human thrombin and thrombin-induced platelet aggregation. Dabigatran demonstrates concentration-dependent anticoagulant effects in various species in vitro, including doubling the activated partial thromboplastin time (aPTT), prothrombin time (PT), and ecarin clotting time (ECT) in human platelet-poor plasma (PPP) (Wienen et al., 2007).
Antidote for Dabigatran
A specific antidote for dabigatran, identified as aDabi-Fab, has been developed to counteract the increased risk of bleeding associated with anticoagulation therapy. The antidote binds dabigatran with a significantly higher affinity than it does thrombin, thus rapidly reversing the anticoagulant activity of dabigatran in vivo in a rat model of anticoagulation (Schiele et al., 2013).
Elimination by Hemodialysis
Dabigatran can be substantially eliminated from the central compartment through a 4-hour hemodialysis session. This procedure results in a marked reduction in its anticoagulant activity, making hemodialysis a suitable approach for rapid elimination in emergency situations (Khadzhynov et al., 2013).
Pharmacokinetics in Atrial Fibrillation Patients
The pharmacokinetics of dabigatran in patients with non-valvular atrial fibrillation (AF) were characterized from the RE-LY trial. Key factors affecting the apparent clearance of dabigatran include creatinine clearance, age, sex, and heart failure (Liesenfeld et al., 2011).
Influence of Renal Impairment
Renal impairment significantly increases exposure to dabigatran, correlating with the severity of renal dysfunction. Dabigatran can be partly removed from the plasma by hemodialysis in patients with end-stage renal disease (ESRD) (Stangier et al., 2010).
Comparison with Warfarin in Mechanical Heart Valve Patients
In patients with mechanical heart valves, dabigatran usage resulted in increased rates of thromboembolic and bleeding complications compared to warfarin. This suggests no benefit and an excess risk of using dabigatran in such patients (Eikelboom et al., 2013).
Carboxylesterase-Dependent Hydrolysis
Dabigatran etexilate is hydrolyzed by intestinal CES2 to an intermediate M2 metabolite and then hydrolyzed to dabigatran in the liver by CES1. This indicates a two-step enzymatic process for converting dabigatran etexilate to its active form (Laizure et al., 2014).
Novel Reversible Nonpeptide Inhibitor of Thrombin
Dabigatran's mechanism as a selective, reversible thrombin inhibitor offers a predictable pharmacodynamic response, making it an effective alternative to warfarin in chronic therapy for venous thromboembolism and cardioembolic stroke prevention (Eisert et al., 2010).
Coagulation Assays and Anticoagulant Activity
Dabigatran influences common coagulation assays like APTT, PT, and thrombin time. Understanding its effects on these assays is crucial for interpreting coagulation test results in patients receiving dabigatran therapy (van Ryn et al., 2010).
Pharmacogenetics and Safety
Factors like sex, use of pantoprazole, and polymorphisms in certain genes influence the pharmacokinetics and safety of dabigatran. This information is vital for personalized dabigatran therapy (Zubiaur et al., 2020).
Propriétés
Formule moléculaire |
C25H22D4ClN7O3 |
---|---|
Poids moléculaire |
512 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.